(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride
Description
(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine hydrochloride is a spirocyclic compound characterized by a unique oxygen-containing spiro[4.5]decane core with two fluorine atoms at the 8,8-positions and a methanamine group at the 3-position. The hydrochloride salt enhances its solubility in aqueous media, a common feature in pharmaceutically relevant compounds.
Properties
IUPAC Name |
(8,8-difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO.ClH/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9;/h8H,1-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHFHRGYMYNJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(OC2)CN)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride can be achieved through a multi-step process. One approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions to introduce the methanamine group and form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the spirocyclic structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be investigated for its potential as a pharmaceutical agent.
Medicine: Its unique structure makes it a candidate for drug development and therapeutic applications.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The presence of fluorine atoms and the spirocyclic structure may influence its binding affinity and activity.
Comparison with Similar Compounds
Fluorine vs. Methyl Substitution
- (8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine Hydrochloride (CAS 2230799-51-4) :
Difluoro vs. Chloro Substituents
- 2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS 730950-07-9) :
Heteroatom Variations in the Spiro Core
Oxa vs. Aza Spiro Systems
- Methyl 8-Oxa-2-azaspiro[4.5]decane-4-carboxylate Hydrochloride (CAS 2155855-02-8): Heteroatoms: Oxygen at position 8 and nitrogen at position 2. Molecular Weight: 235.71 g/mol.
Dioxa vs. Oxa Systems
- {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine Hydrochloride (CAS 2126161-22-4): Heteroatoms: Two oxygen atoms at positions 1 and 8. Molecular Weight: 207.7 g/mol. Impact: Additional oxygen may increase polarity and reduce lipophilicity compared to mono-oxa systems .
Functional Group Modifications
- 2,8-Diazaspiro[4.5]decan-1-one Derivatives (e.g., CAS 832700-50-2) :
Structural and Pharmacological Implications
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Heteroatoms |
|---|---|---|---|
| Target Compound | 241.7 | 8,8-Difluoro, methanamine | 2-Oxa |
| (8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine HCl | 219.75 | 8-Methyl | 1-Oxa |
| {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine HCl | 207.7 | None | 1,8-Dioxa |
| Methyl 8-Oxa-2-azaspiro[4.5]decane-4-carboxylate HCl | 235.71 | Carboxylate ester | 8-Oxa, 2-Aza |
Bioactivity Considerations
- Fluorine Substitution : Fluorine’s role in improving bioavailability and resistance to oxidative metabolism is well-documented in medicinal chemistry .
- Spirocyclic Architecture : Spiro compounds often exhibit conformational rigidity, enhancing target selectivity and reducing off-target effects .
- Hydrochloride Salt : Improves aqueous solubility, facilitating formulation for in vitro and in vivo studies .
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